molecular formula C17H12S2 B101011 3,6-Diphenyl-2H-thiopyran-2-thione CAS No. 15450-45-0

3,6-Diphenyl-2H-thiopyran-2-thione

Cat. No. B101011
CAS RN: 15450-45-0
M. Wt: 280.4 g/mol
InChI Key: RVVBHWRLPQEFBL-UHFFFAOYSA-N
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Description

3,6-Diphenyl-2H-thiopyran-2-thione is a chemical compound with the molecular formula C17H12S2 and a molecular weight of 280.41 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3,6-Diphenyl-2H-thiopyran-2-thione consists of 17 carbon atoms, 12 hydrogen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Diphenyl-2H-thiopyran-2-thione are not well-documented. Its molecular weight is 280.41 .

Scientific Research Applications

Chemical Reactions and Syntheses

  • Cycloadditions and Derivative Formation : 2-Arylmethylene-1-tetralinthione reacts with isoprene and (E,E)-1,4-diphenyl-1,3-butadiene to yield 3,4-dihydro-2H-thiopyran derivatives (Karakasa & Motoki, 1980).
  • Conversion to Other Heterocyclic Compounds : 4H-Thiopyran-4-thiones can be transformed into 6a-thiathiophthens or 3-acylmethylene-3H-1,2-dithioles, providing a synthesis method for 6a-thiathiophthen (Dingwall, Reid & Symon, 1970).

Photochemical Studies

  • Photolysis and Desulfurization : Photolysis of related compounds like 2,6-diphenyl-4H-pyran-4-thione and 2,6-diphenyl-4H-thiopyran-4-thione leads to desulfurization, forming specific products with a detailed study of the mechanism involved (Ishibe, Sunami & Odani, 1973).

Spectroscopic and Structural Analysis

  • Single-Crystal X-Ray Diffraction : Studies involving derivatives like 2,3,4,4a,6,10b-hexahydro-6-phenyl-1,4-methano-1H-dibenzo[b,d]thiopyran used X-ray diffraction for structural analysis, providing insights into the stereochemistry of these compounds (Spruce, Ramalingam, Berlin & Holt, 1985).

Synthetic Applications in Heterocyclic Chemistry

  • Synthesis of Novel Heterocycles : The compound has been used to incorporate elements like N, O, S to synthesize novel spiro heterocycles and other complex structures, expanding the scope of synthetic organic chemistry (Padmavathi, Balaiah, Padmaja & Reddy, 2002).

Photoisomerization Studies

  • Investigation of Photoisomerization : Detailed studies on the photoisomerization of 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans have been conducted, exploring the kinetics and mechanism of these reactions (Taghizadeh & Pirelahi, 2001).

properties

IUPAC Name

3,6-diphenylthiopyran-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12S2/c18-17-15(13-7-3-1-4-8-13)11-12-16(19-17)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBHWRLPQEFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490410
Record name 3,6-Diphenyl-2H-thiopyran-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diphenyl-2H-thiopyran-2-thione

CAS RN

15450-45-0
Record name 3,6-Diphenyl-2H-thiopyran-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on six-membered ring compounds of one hetero atom with different analogues. The thiopyrans thiins are the sulfur analogues of pyrans where …
Number of citations: 0 www.sciencedirect.com

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